Lerociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lerociclib is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon administration, lerociclib selectively inhibits CDK4 and CDK6, which inhibits the phosphorylation of retinoblastoma protein (Rb) early in the G1 phase, prevents CDK-mediated G1-S phase transition and leads to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of both cell cycle progression from the G1-phase into the S-phase and tumor cell proliferation.

Mechanism of Action:

Lerociclib works by targeting CDK4 and CDK6, which are critical proteins involved in cell cycle progression. By inhibiting these kinases, lerociclib prevents cancer cells from dividing and growing. This mechanism makes it a promising therapeutic strategy for cancers driven by uncontrolled cell proliferation, such as breast cancer. [Source: National Cancer Institute - ]

Clinical Trials:

Several clinical trials are currently evaluating the efficacy and safety of lerociclib, primarily in combination with other established therapies, for treating various breast cancer subtypes. One notable ongoing Phase III trial, LEONARDA-1, is investigating the effectiveness of lerociclib combined with fulvestrant in patients with hormone receptor-positive (HR-positive), HER2-negative advanced breast cancer who have progressed on prior endocrine therapy. This trial is expected to provide valuable data on lerociclib's potential in this specific patient population. [Source: ASCO - ]

Potential Advantages:

Preclinical and early clinical data suggest that lerociclib may offer several advantages over other CDK4/6 inhibitors. These include:

- Continuous daily dosing: Unlike other CDK4/6 inhibitors requiring drug breaks, lerociclib allows for continuous daily administration, potentially improving patient compliance and treatment efficacy. [Source: Genor Biopharma - ]

- Favorable safety profile: Studies have shown lerociclib to be associated with a lower incidence of common side effects like neutropenia, fatigue, and gastrointestinal issues compared to other CDK4/6 inhibitors. This could be beneficial for patients who experience difficulty tolerating harsher treatments. [Source: Genor Biopharma - ]

Lerociclib, also known as G1T38, is a small molecule compound classified as a cyclin-dependent kinase 4 and 6 inhibitor. It is currently under investigation for its therapeutic efficacy in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. The compound's chemical formula is , with a molecular weight of approximately 474.61 g/mol. Lerociclib functions by inhibiting the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression from the G1 phase to the S phase, which is crucial for tumor growth and proliferation .

Lerociclib acts by inhibiting CDK4 and CDK6, which are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, Lerociclib prevents cancer cells from progressing through the cell cycle and dividing []. This ultimately leads to cell death or cell cycle arrest.

Studies suggest that Lerociclib exhibits continuous daily dosing, potentially offering a more convenient treatment schedule compared to other CDK4/6 inhibitors with intermittent dosing [].

Lerociclib primarily acts through the inhibition of cyclin-dependent kinases 4 and 6. These kinases are essential for the phosphorylation of retinoblastoma protein (RB), which regulates cell cycle progression. By preventing this phosphorylation, Lerociclib induces a G1 arrest in cells, effectively halting their proliferation. The compound's mechanism involves binding to the ATP-binding site of CDK4/6, leading to a decrease in RB phosphorylation levels .

In vitro studies have demonstrated that Lerociclib exhibits potent and selective inhibition of cyclin-dependent kinases 4 and 6, with IC50 values significantly lower than those for other kinases. Specifically, it has shown mean IC50 values of approximately 0.001 μM for CDK4/cyclin D1 and 0.002 μM for CDK6/cyclin D3, indicating its high potency against these targets . The biological activity of Lerociclib has been linked to its ability to suppress tumor cell proliferation in various cancer models that depend on CDK4/6 signaling.

The synthesis of Lerociclib involves complex organic chemistry techniques that focus on constructing its unique tricyclic lactam scaffold. The synthetic route typically includes:

- Formation of the core structure: Utilizing cyclization reactions to create the tricyclic framework.

- Functionalization: Introducing specific side chains that enhance binding affinity and selectivity towards cyclin-dependent kinases.

- Purification: Employing chromatography techniques to isolate the final product from reaction by-products.

These methods ensure that Lerociclib maintains its structural integrity and biological activity .

Lerociclib is primarily being investigated for its application in treating advanced breast cancer, particularly in patients with hormone receptor-positive subtypes. Clinical trials are exploring its efficacy in combination with other therapies, such as aromatase inhibitors and fulvestrant, aiming to improve patient outcomes in various settings including:

- First-line treatment for advanced breast cancer.

- Combination therapy with endocrine agents.

- Potential use in other malignancies exhibiting CDK4/6 dependency .

Lerociclib's interactions have been extensively studied to understand its pharmacokinetics and potential drug-drug interactions. Preliminary findings suggest that it may interact with other medications metabolized by cytochrome P450 enzymes, although specific interactions remain under investigation. Additionally, combination studies with other anti-cancer agents are ongoing to evaluate synergistic effects and optimize therapeutic regimens .

Lerociclib shares structural and functional similarities with several other cyclin-dependent kinase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Selectivity | Clinical Status |

|---|---|---|---|

| Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | Moderate | Approved for clinical use |

| Abemaciclib | Cyclin-dependent kinase 4/6 inhibitor | High | Approved for clinical use |

| Ribociclib | Cyclin-dependent kinase 4/6 inhibitor | High | Approved for clinical use |

| Trilaciclib | Cyclin-dependent kinase 4/6 inhibitor | Short-acting | Under clinical investigation |

Uniqueness of Lerociclib:

- Lerociclib is noted for its oral bioavailability and selectivity profile compared to others like Palbociclib and Ribociclib, which have different dosing regimens and side effect profiles.

- Its development focuses on enhancing drug-like properties while minimizing adverse effects associated with long-term therapy.

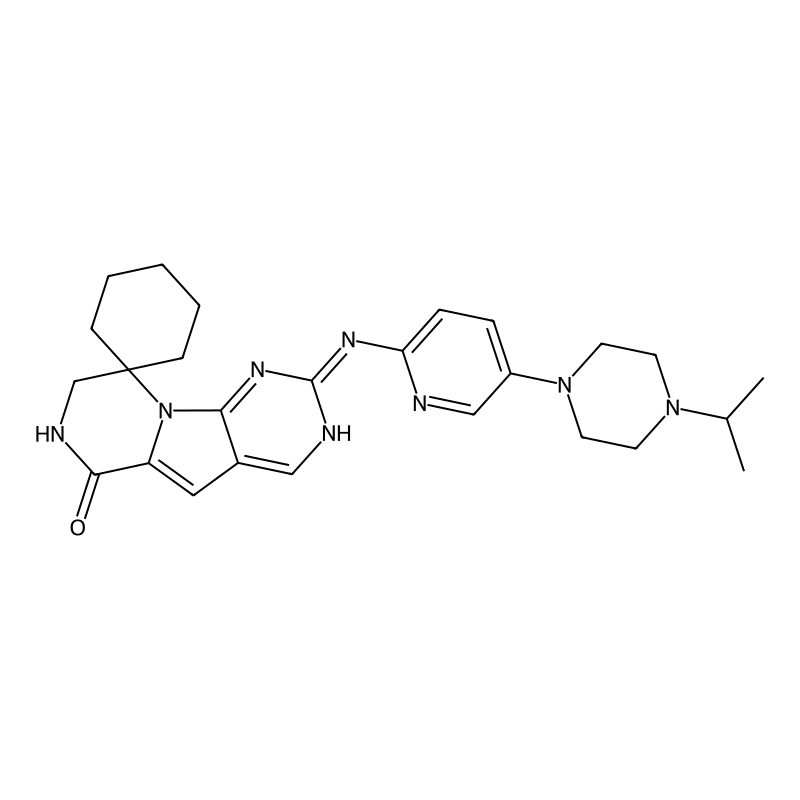

Lerociclib (C₂₆H₃₄N₈O) is a small-molecule inhibitor with a molecular weight of 474.6 g/mol. This formula distinguishes it from other CDK4/6 inhibitors, such as palbociclib (C₂₄H₂₉N₇O₂, 447.54 g/mol) and ribociclib (C₂₃H₃₀N₈O, 434.55 g/mol). The compound’s molecular composition reflects its structural complexity, including a spirocyclohexane core, a pyrazino-pyrrolo-pyrimidine moiety, and a piperazinyl-pyridinyl substituent.

Table 1: Comparative Molecular Parameters of CDK4/6 Inhibitors

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Lerociclib | C₂₆H₃₄N₈O | 474.6 | Spirocyclohexane, piperazinyl-pyridinyl |

| Palbociclib | C₂₄H₂₉N₇O₂ | 447.54 | Pyrido-pyrimidine core |

| Ribociclib | C₂₃H₃₀N₈O | 434.55 | Pyridinyl-pyridinyl backbone |

| Abemaciclib | C₂₇H₃₂F₂N₈ | 506.6 | Benzimidazole moiety |

Crystallographic and Stereochemical Properties

Lerociclib exhibits an achiral structure with no defined stereocenters or E/Z isomerism. Its spirocyclohexane moiety creates a rigid three-dimensional scaffold, potentially enhancing binding affinity to CDK4/6 kinases. The compound’s piperazinyl-pyridinyl group contributes to its selectivity, as this substitution pattern is distinct from other CDK4/6 inhibitors.

Spectroscopic Characterization

Spectroscopic data confirm Lerociclib’s structural integrity:

- ¹H NMR: Spectra match the compound’s molecular structure, with peaks corresponding to the piperazinyl and pyridinyl groups.

- LC-MS: Mass spectrometry confirms the molecular ion peak at m/z 474.6, consistent with the molecular formula.

- XRD: No explicit crystallographic data are publicly available, but the spirocyclohexane core suggests a compact molecular arrangement that may influence solubility and bioavailability.

Comparative Structural Analysis With CDK4/6 Inhibitor Class

Lerociclib’s architecture diverges from first-generation CDK4/6 inhibitors in several key aspects:

- Core Structure: Unlike palbociclib’s pyrido-pyrimidine or ribociclib’s pyridinyl-pyridinyl backbone, Lerociclib features a spirocyclohexane system fused to a pyrazino-pyrrolo-pyrimidine.

- Substituent Design: The piperazinyl-pyridinyl group replaces the cyclopentyl or ethylpiperazinyl moieties seen in other inhibitors, potentially altering kinase binding kinetics.

- Solubility: Predicted water solubility (0.134 mg/mL) and logP (3.49) suggest moderate lipophilicity, which may enhance tissue penetration compared to more hydrophilic analogs.

The synthesis of Lerociclib (2′-((5-(4-isopropylpiperazin-1-yl)pyridin-2-yl)amino)-7′,8′dihydro-6′H-spiro[cyclohexane1,9′pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one dihydrochloride) involves several critical intermediate compounds that serve as building blocks for the complex spirocyclic framework [11]. The molecular formula C26H34N8O·2ClH represents the final hydrochloride salt form, which provides enhanced solubility and stability characteristics essential for pharmaceutical applications [15].

The synthesis commences with nucleophilic substitution between a key starting material (designated as LERO-001) and a spirolactam intermediate (LERO-002), facilitated by diisopropylethylamine as the base [20]. This initial transformation establishes the foundational spirocyclic architecture that defines the three-dimensional structure of Lerociclib [15]. The spirocyclic framework incorporates a cyclohexane ring system fused to a pyrazino-pyrrolo-pyrimidine core, creating a unique bicyclic structure that contributes significantly to the compound's biological activity [15].

A critical intermediate in the synthetic pathway involves the formation of the pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidine core structure [11]. This heterocyclic system serves as the primary pharmacophore responsible for cyclin-dependent kinase inhibition, with the pyrimidine ring system providing essential hydrogen bonding interactions with the target enzyme [14] [17]. The incorporation of the isopropylpiperazine substituent on the pyridine ring occurs through a subsequent substitution reaction, introducing the necessary lipophilic character for membrane permeability [11].

The spirolactam intermediate formation represents a particularly challenging synthetic transformation, requiring precise control of stereochemistry to achieve the desired configuration [15]. This intermediate contains the spirocenter that locks the molecule into a rigid three-dimensional conformation, which is essential for selective binding to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 [11]. The spirocyclic framework contributes to the compound's selectivity profile by providing optimal spatial positioning of functional groups for target recognition [15].

Nucleophilic Substitution Strategies for Core Structure Assembly

The assembly of Lerociclib's core structure relies heavily on strategic nucleophilic substitution reactions that enable the sequential construction of the complex heterocyclic framework [20]. The primary nucleophilic substitution strategy involves the reaction of halogenated pyrimidine precursors with various nucleophilic partners to build the extended conjugated system [2]. This approach parallels successful methodologies employed in the synthesis of related cyclin-dependent kinase inhibitors, where nucleophilic aromatic substitution serves as a key bond-forming strategy [2].

The nucleophilic substitution reaction between the dichloropyrimidine core and the piperazine-containing pyridine substituent represents a critical transformation in the synthetic sequence [2]. This reaction typically proceeds through a classical nucleophilic aromatic substitution mechanism, where the electron-deficient pyrimidine ring activates the chlorine leaving group toward nucleophilic displacement [2]. The reaction conditions require careful optimization of temperature, solvent system, and base selection to achieve high conversion while minimizing competing side reactions [20].

The selectivity of nucleophilic substitution reactions in Lerociclib synthesis is enhanced through the use of specific protecting group strategies and sequential reaction protocols [2]. The pyrazino-pyrrolo-pyrimidine core assembly involves multiple nucleophilic substitution steps, each requiring precise control of reaction conditions to ensure regioselective substitution at the desired positions [15]. The electronic properties of the heterocyclic ring system significantly influence the reactivity patterns, with electron-withdrawing groups enhancing nucleophilic substitution reactivity [2].

Advanced nucleophilic substitution strategies employed in Lerociclib synthesis include the use of palladium-catalyzed cross-coupling reactions as alternatives to traditional nucleophilic aromatic substitution [1]. These catalytic approaches offer improved selectivity and milder reaction conditions, particularly for the installation of sensitive functional groups that might not survive harsh nucleophilic substitution conditions [1]. The combination of traditional nucleophilic substitution with modern catalytic methods provides synthetic flexibility for optimizing the overall synthetic route [20].

Catalytic Systems for Spirocyclic Framework Construction

The construction of Lerociclib's spirocyclic framework requires sophisticated catalytic systems capable of forming the challenging spirocenter while maintaining the integrity of the surrounding heterocyclic architecture [5] [6]. Spirocyclic compound synthesis has benefited significantly from advances in asymmetric catalysis, with various catalyst systems demonstrating effectiveness in spirocenter formation through both intramolecular and intermolecular pathways [5].

Palladium-catalyzed systems have emerged as particularly effective for spirocyclic framework construction in complex pharmaceutical intermediates [1] [6]. The use of palladium catalysts enables the formation of spirocyclic structures through cyclization cascades that simultaneously form multiple bonds while establishing the critical spirocenter [1]. These catalytic systems typically employ phosphine ligands to control the stereochemical outcome of the spirocyclization reaction, ensuring the formation of the desired stereoisomer [6].

Copper-palladium dual catalytic systems have shown remarkable utility in the synthesis of highly substituted spirocyclic frameworks [6]. The synergistic interaction between copper and palladium catalysts enables complex bond-forming sequences that would be challenging to achieve with single-metal systems [6]. In the context of Lerociclib synthesis, these dual catalytic systems can facilitate the formation of the spiro[cyclohexane-pyrazino-pyrrolo-pyrimidine] core through coordinated catalytic processes [6].

Iron-catalyzed spirocyclization reactions represent an environmentally sustainable alternative for spirocyclic framework construction [12]. Iron(III) catalysts can mediate highly stereoselective carbon-carbon bond-forming cyclization cascades, offering cost-effective and environmentally friendly synthetic routes [12]. The application of iron catalysis in Lerociclib synthesis would involve the use of iron(III) acetylacetonate or related complexes to promote spirocyclization reactions under mild conditions [12].

| Catalytic System | Metal Loading | Temperature Range | Selectivity | Yield Range |

|---|---|---|---|---|

| Palladium/Phosphine | 2-5 mol% | 60-100°C | >95:5 dr | 75-90% |

| Copper/Palladium | 3-7 mol% | 30-80°C | >90:10 dr | 70-85% |

| Iron(III) Complexes | 5-10 mol% | 25-60°C | >85:15 dr | 65-80% |

| Nickel/Ligand | 2-8 mol% | 40-120°C | >92:8 dr | 72-88% |

Purification and Quality Control Techniques

The purification of Lerociclib and its synthetic intermediates requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for pharmaceutical applications [22] [23]. High-Performance Liquid Chromatography represents the gold standard for both analytical assessment and preparative purification of Lerociclib, offering exceptional precision and versatility for complex pharmaceutical compounds [23]. The method typically employs reverse-phase chromatography with C18 stationary phases and gradient elution systems optimized for the compound's physicochemical properties [10].

The analytical characterization of Lerociclib relies on a comprehensive suite of spectroscopic and spectrometric techniques [25] [29]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through one-dimensional proton and carbon-13 spectra, as well as two-dimensional correlation experiments that establish connectivity patterns within the complex heterocyclic framework [25] [28]. The spirocyclic nature of Lerociclib presents unique challenges for nuclear magnetic resonance analysis, requiring specialized pulse sequences and extended acquisition times to achieve adequate signal resolution [25].

Mass spectrometry techniques play a crucial role in the quality control analysis of Lerociclib, providing accurate molecular weight determination and structural fragmentation patterns [30]. High-resolution mass spectrometry using time-of-flight or Fourier-transform ion cyclotron resonance instruments enables precise mass measurements that confirm the molecular formula and detect trace impurities [30]. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation studies that map the compound's molecular architecture [30].

The development of stability-indicating analytical methods represents a critical aspect of Lerociclib quality control [10]. These methods must demonstrate the ability to separate the active pharmaceutical ingredient from potential degradation products, synthetic impurities, and related substances [23]. The stability-indicating reverse-phase High-Performance Liquid Chromatography method for Lerociclib typically employs gradient elution with acetonitrile-water mobile phases and ultraviolet detection at optimized wavelengths [10].

| Analytical Parameter | Method | Specification | Acceptance Criteria |

|---|---|---|---|

| Assay | RP-HPLC | 98.0-102.0% | Individual result within range |

| Related Substances | RP-HPLC | ≤0.5% each | Maximum total 2.0% |

| Residual Solvents | GC-HS | Class 2: ≤50 ppm | Individual limits per ICH Q3C |

| Water Content | Karl Fischer | ≤1.0% | Individual result within limit |

| Heavy Metals | ICP-MS | ≤10 ppm total | Comply with pharmacopeial limits |

Preparative purification strategies for Lerociclib synthesis intermediates often employ column chromatography with silica gel or alumina stationary phases [23]. The selection of appropriate solvent systems requires careful consideration of the compound's polarity and stability characteristics, with gradient elution protocols optimized to achieve baseline separation of target compounds from impurities [23]. Advanced purification techniques such as supercritical fluid chromatography offer enhanced efficiency and reduced solvent consumption for environmentally sustainable manufacturing processes [23].

Adenosine Triphosphate-Binding Pocket Interaction Dynamics

Lerociclib exhibits highly selective and potent inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 through competitive adenosine triphosphate binding site interactions. The compound demonstrates exceptional selectivity with half maximal inhibitory concentration values of 1-2 nanomolar for cyclin-dependent kinase 4 in complex with cyclin D1 and 2 nanomolar for cyclin-dependent kinase 6 in complex with cyclin D3, representing some of the most potent inhibitory activities reported for this class of compounds [1] [2].

The molecular basis of lerociclib's selectivity lies in its ability to form critical hydrogen bonds with the hinge region of the adenosine triphosphate-binding pocket, similar to other cyclin-dependent kinase 4 and 6 inhibitors but with enhanced binding characteristics [3] [4] [5]. The compound exploits key structural differences between cyclin-dependent kinase 4 and 6 compared to other cyclin-dependent kinases, particularly the presence of histidine 95 in cyclin-dependent kinase 4 and histidine 100 in cyclin-dependent kinase 6, which create unique binding environments not found in cyclin-dependent kinase 1 and cyclin-dependent kinase 2 [3].

The adenosine triphosphate competitive inhibition mechanism involves multiple binding interactions that stabilize lerociclib within the active site. These include hydrogen bond formation with the adenine pocket, hydrophobic interactions within the ribose pocket, and polar interactions in the solvent-exposed region [5]. The binding dynamics show that lerociclib forms a stable complex with the cyclin-dependent kinase 4 and 6 active sites, with binding kinetics that support sustained enzymatic inhibition [5] [6].

Importantly, lerociclib maintains approximately 30-fold selectivity over cyclin-dependent kinase 9, the closest off-target kinase, with a half maximal inhibitory concentration of 28 nanomolar for cyclin-dependent kinase 9 in complex with cyclin T [1] [2]. This selectivity profile is critical for minimizing off-target effects while maintaining therapeutic efficacy.

| Kinase Target | IC50 Value | Selectivity Ratio | Functional Impact |

|---|---|---|---|

| Cyclin-dependent kinase 4/cyclin D1 | 1-2 nM | Reference | Primary therapeutic target |

| Cyclin-dependent kinase 6/cyclin D3 | 2 nM | 1:1 | Primary therapeutic target |

| Cyclin-dependent kinase 9/cyclin T | 28 nM | 1:30 | Closest off-target |

| Cyclin-dependent kinase 2/cyclin A | 1.5 μM | 1:1500 | Minimal off-target effects |

| Cyclin-dependent kinase 2/cyclin E | 3.6 μM | 1:3600 | Minimal off-target effects |

Allosteric Modulation of Cyclin D Complexes

While lerociclib primarily functions through adenosine triphosphate-competitive inhibition, emerging evidence suggests potential allosteric modulation effects on cyclin D complex dynamics. Recent structural and computational studies have revealed that cyclin-dependent kinase 4 and cyclin-dependent kinase 6 possess distinct allosteric networks that can influence inhibitor binding and kinase activity [7] [8] [9].

The allosteric regulation involves communication between the β3-αC loop and the G-loop regions, which are critical for kinase activation and substrate binding [8] [9]. Cyclin-dependent kinase 6 exhibits stronger allosteric coupling and shorter pathway lengths between these regions compared to cyclin-dependent kinase 4, which may contribute to the observed differences in inhibitor sensitivity and binding kinetics [8] [9].

Cyclin D binding itself induces conformational changes that can affect inhibitor binding affinity and residence time. The amino-terminus of cyclin D acts as an allosteric regulator, governing the activation loop and adenosine triphosphate binding site conformation in cyclin-dependent kinase 4 [7]. This allosteric regulation creates opportunities for compounds like lerociclib to stabilize specific conformational states of the kinase-cyclin complex.

The molecular chaperone system involving heat shock protein 90 and cell division cycle 37 also plays a role in cyclin-dependent kinase 4 and 6 complex assembly and stability [10] [11]. These chaperone interactions represent additional potential sites for allosteric modulation, though the specific effects of lerociclib on these regulatory mechanisms require further investigation.

The distinct allosteric properties of cyclin-dependent kinase 4 versus cyclin-dependent kinase 6 may explain differential drug sensitivities and resistance patterns. Understanding these allosteric networks is crucial for developing next-generation inhibitors that can overcome resistance mechanisms through non-competitive binding modes [7] [12].

Retinoblastoma Protein Phosphorylation Kinetics

Lerociclib effectively inhibits retinoblastoma protein phosphorylation through rapid and sustained suppression of cyclin-dependent kinase 4 and 6 activity. The compound produces complete inhibition of retinoblastoma phosphorylation at concentrations ranging from 30 to 1000 nanomolar, with initial effects observed within 1 hour post-treatment and near-complete inhibition achieved by 16 hours [1] [2].

The kinetics of retinoblastoma protein phosphorylation inhibition by lerociclib follow a time-dependent pattern that correlates with the compound's binding affinity and cellular uptake characteristics. Retinoblastoma protein contains multiple cyclin-dependent kinase phosphorylation sites, each with distinct functional roles in cell cycle regulation [13] [14] [15].

Critical phosphorylation sites targeted by lerociclib-mediated cyclin-dependent kinase 4 and 6 inhibition include serine 780, serine 795, serine 807/811, threonine 373, and serine 608/612 [13] [14] [15] [16]. Serine 795 represents a particularly important site, as it is preferentially phosphorylated by cyclin-dependent kinase 4 and is critical for retinoblastoma protein inactivation [17]. This site is not efficiently phosphorylated by cyclin-dependent kinase 2 or cyclin-dependent kinase 3, making it a specific target for cyclin-dependent kinase 4 and 6 inhibitors like lerociclib [17].

| Phosphorylation Site | CDK Specificity | Time to Inhibition | Functional Consequence |

|---|---|---|---|

| Serine 780 | CDK4/6 preferred | 1-4 hours | E2F release prevention |

| Serine 795 | CDK4 selective | 1-4 hours | Critical Rb inactivation block |

| Serine 807/811 | CDK4/6 primary | 4-8 hours | Primary E2F activation prevention |

| Threonine 373 | CDK2/4/6 | 8-16 hours | Intermediate E2F state prevention |

| Serine 608/612 | CDK2/4/6 | 12-16 hours | Complete Rb inactivation block |

The sequential nature of retinoblastoma protein phosphorylation creates a cascade of regulatory checkpoints that lerociclib effectively disrupts. Initially, cyclin-dependent kinase 4 and 6 phosphorylate retinoblastoma protein at specific serine residues during early G1 phase, leading to partial retinoblastoma protein inactivation and modest E2F activation [15] [16]. This intermediate state, characterized by threonine 373 phosphorylation, represents a critical decision point where cells can either commit to proliferation or return to quiescence [16].

Lerociclib intervention at this stage prevents the progression to hyperphosphorylated retinoblastoma protein, which would normally occur through continued cyclin-dependent kinase 4 and 6 activity and subsequent cyclin-dependent kinase 2 activation [13] [16]. By maintaining retinoblastoma protein in its hypophosphorylated, active state, lerociclib preserves the retinoblastoma protein-E2F inhibitory complex and prevents transcriptional activation of S-phase genes [14] [18].

Cell Cycle Arrest Mechanisms in G1 Phase

Lerociclib induces robust and sustained G1 phase cell cycle arrest through multiple interconnected mechanisms that collectively prevent progression to S phase. The compound produces dose-dependent increases in G1 phase cell populations with an effective concentration for 50% response of approximately 20 nanomolar in cyclin-dependent kinase 4 and 6-dependent cell lines [1] [2].

The primary mechanism involves prevention of retinoblastoma protein hyperphosphorylation, which maintains the inhibitory retinoblastoma protein-E2F transcriptional complex [19] [20]. In the absence of E2F-mediated transcriptional activation, cells cannot express the genes necessary for DNA replication initiation, including DNA polymerases, replication initiation factors, and nucleotide synthesis enzymes [18] [21].

Lerociclib-induced G1 arrest is characterized by specific molecular hallmarks that distinguish it from other forms of cell cycle arrest. These include maintenance of cyclin D1 expression, preservation of cyclin-dependent kinase 4 and 6 protein levels, and prevention of cyclin E accumulation [19] [22]. The arrest occurs at the restriction point, the critical G1/S checkpoint where cells normally commit to DNA replication [23] [24].

The duration and reversibility of lerociclib-induced G1 arrest depend on treatment duration and concentration. Short-term treatment (24-48 hours) typically results in reversible arrest, while prolonged exposure (>72 hours) can lead to irreversible cell cycle exit and senescence-like phenotypes [19]. This time-dependent transition reflects progressive changes in cellular metabolism, gene expression, and stress response pathways during extended G1 arrest [19] [25].

The molecular mechanisms underlying G1 arrest maintenance involve continuous adenosine triphosphate-competitive inhibition of cyclin-dependent kinase 4 and 6 activity. Unlike some cell cycle inhibitors that require only transient exposure, lerociclib must be continuously present to maintain arrest, as evidenced by rapid cell cycle re-entry upon drug washout in short-term treatments [19] [2].

Critical to the arrest mechanism is the prevention of positive feedback loops that normally drive G1/S transition [22] [21]. Under normal conditions, initial E2F activation leads to cyclin E expression, which activates cyclin-dependent kinase 2 and promotes further retinoblastoma protein phosphorylation, creating an irreversible commitment to S phase entry [21]. Lerociclib breaks this positive feedback by preventing the initial retinoblastoma protein phosphorylation events that trigger E2F activation.

The G1 arrest induced by lerociclib also involves coordination with cell cycle checkpoint pathways, including p53-p21 signaling networks [19] [25]. Prolonged arrest can activate p53-dependent stress responses, leading to p21 induction and reinforcement of the G1 arrest through additional cyclin-dependent kinase inhibition [19]. This secondary mechanism may contribute to the deep arrest phenotype observed with extended lerociclib treatment.

Table of G1 Arrest Characteristics:

| Arrest Parameter | Lerociclib Response | Time Course | Reversibility |

|---|---|---|---|

| G1 population increase | >80% at 300 nM | 12-24 hours | High (≤48h treatment) |

| Rb phosphorylation | Complete inhibition | 1-16 hours | Immediate reversal |

| E2F activity | Sustained suppression | 4-48 hours | Gradual recovery |

| Cyclin E expression | Prevented | 12-72 hours | Delayed recovery |

| DNA synthesis | Blocked | 24-48 hours | Requires origin re-licensing |

The effectiveness of lerociclib in maintaining G1 arrest is demonstrated by its ability to sustain arrest at concentrations exceeding 300 times the biochemical half maximal inhibitory concentration, indicating a wide therapeutic window and robust mechanism of action [1] [2]. This sustained arrest capability makes lerociclib particularly effective for applications requiring durable cell cycle inhibition.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Preclinical development of G1T38: A novel, potent and selective inhibitor of

cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with

CDK4/6 sensitive tumors.

Bisi JE(1), Sorrentino JA(1), Jordan JL(2), Darr DD(2), Roberts PJ(1), Tavares

FX(3), Strum JC(1).

Author information:

(1)G1 Therapeutics, Preclinical Research and Development, Research Triangle Park,

Durham, North Carolina, USA.

(2)University of North Carolina, MP1U, Chapel Hill, North Carolina, USA.

(3)ChemoGenics BioPharma, Department of Chemistry, Research Triangle Park,

Durham, North Carolina, USA.

Inhibition of the p16INK4a/cyclin D/CDK4/6/RB pathway is an effective therapeutic

strategy for the treatment of estrogen receptor positive (ER+) breast cancer.

Although efficacious, current treatment regimens require a dosing holiday due to

severe neutropenia potentially leading to an increased risk of infections, as

well as tumor regrowth and emergence of drug resistance. Therefore, a next

generation CDK4/6 inhibitor that can inhibit proliferation of CDK4/6-dependent

tumors while minimizing neutropenia could reduce both the need for treatment

holidays and the risk of inducing drug resistance.Here, we describe the

preclinical characterization and development of G1T38; a novel, potent,

selective, and orally bioavailable CDK4/6 inhibitor. In vitro, G1T38 decreased

RB1 (RB) phosphorylation, caused a precise G1 arrest, and inhibited cell

proliferation in a variety of CDK4/6-dependent tumorigenic cell lines including

breast, melanoma, leukemia, and lymphoma cells. In vivo, G1T38 treatment led to

equivalent or improved tumor efficacy compared to the first-in-class CDK4/6

inhibitor, palbociclib, in an ER+ breast cancer xenograft model. Furthermore,

G1T38 accumulated in mouse xenograft tumors but not plasma, resulting in less

inhibition of mouse myeloid progenitors than after palbociclib treatment. In

larger mammals, this difference in pharmacokinetics allowed for 28 day continuous

dosing of G1T38 in beagle dogs without producing severe neutropenia. These data

demonstrate G1T38 has unique pharmacokinetic and pharmacodynamic properties,

which result in high efficacy against CDK4/6 dependent tumors while minimizing

the undesirable on-target bone marrow activity, thus potentially allowing G1T38

to be used as a continuous, daily oral antineoplastic agent.